molecular formula C7H10O2 B2679739 (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1354392-99-6

(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2679739
CAS No.: 1354392-99-6
M. Wt: 126.155
InChI Key: LDJAXCFOBFPUGI-IYSWYEEDSA-N
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Description

(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid ( 25090-52-2 ) is a chiral, conformationally rigid carboxylic acid with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This bicyclic scaffold is of significant value in medicinal chemistry and drug discovery as a versatile building block for the design of novel therapeutic agents. The compound's primary research application is serving as a key synthetic intermediate for the development of pharmaceutically active molecules. The rigid, three-dimensional bicyclo[3.1.0]hexane core is strategically used to lock potential drug candidates into specific, biologically active conformations. This is exemplified by its role and the role of its structural analogs in the synthesis of metabotropic glutamate (mGlu) receptor agonists, as detailed in patent literature . Furthermore, the closely related 3-oxabicyclo[3.1.0]hexane scaffold has been extensively utilized in the synthesis of conformationally "North-locked" nucleoside analogues for antiviral research . The carboxylic acid functional group provides a critical handle for further synthetic elaboration through amide coupling, esterification, or reduction, enabling its incorporation into more complex target structures. This product is intended for research and development purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9)/t5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJAXCFOBFPUGI-IYSWYEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354392-99-6
Record name rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of starting materials that can form the bicyclic ring system. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by subsequent functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification under acid- or base-catalyzed conditions. Example transformations include:

Reaction TypeConditionsProductYield/SelectivitySource
Methyl ester formationCH₃OH, H₂SO₄ (cat.), refluxMethyl (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylate85–92% (predicted)
TBDMS-protected esterTBDMS-Cl, DMAP, DCMSilyl-protected esterN/A (analogous to)

In the presence of Lewis acids like Ti(OiPr)₄ (as reported in cyclopropanation syntheses), esterification efficiency improves due to enhanced electrophilicity of the carbonyl group .

Amide Bond Formation

The acid readily forms amides via activation as an acyl chloride or using coupling agents:

Coupling AgentAmineProductNotesSource
EDCI/HOBtBenzylamine(1R,5R)-N-Benzylbicyclo[3.1.0]hexane-1-carboxamideHigh diastereoselectivity retained
Thionyl chlorideNH₃ (g)Bicyclo[3.1.0]hexane-1-carboxamideRequires anhydrous conditions

The strained bicyclic system does not impede amidation kinetics, as demonstrated in peptide synthesis applications of analogous Fmoc-protected derivatives.

Decarboxylation and Ring-Opening Reactions

Under thermal or oxidative conditions, decarboxylation occurs, often accompanied by ring strain relief:

ConditionsProductMechanismSource
150°C, CuO catalystBicyclo[3.1.0]hexaneRadical-mediated decarboxylation
H₂O₂, Fe²⁺1,3-Cyclohexadiene derivativeOxidative ring opening

The bicyclo[3.1.0]hexane scaffold’s ring strain (≈25 kcal/mol) facilitates these reactions at moderate temperatures .

Salt Formation and Acid-Base Reactions

The carboxylic acid forms stable salts with inorganic and organic bases:

BaseSaltApplicationSource
NaOHSodium saltImproved aqueous solubility for biological assays
MorpholineMorpholinium saltIntermediate in catalytic processes

pKa measurements for analogous compounds range from 2.8–3.5, consistent with typical aliphatic carboxylic acids .

Comparative Reactivity with Structural Analogs

Key differences emerge when comparing derivatives:

CompoundModificationReactivity ProfileSource
4,4-Difluoro analogFluorine substituentsEnhanced electrophilicity at COOH; slower esterification
3-Aza derivativeN-Boc groupReduced acidity (pKa ≈ 4.1); selective amidations
Fmoc-protected analogFmoc-amino groupOrthogonal deprotection for peptide coupling

Functionalization via Bicyclic Framework

The bicyclo[3.1.0]hexane core enables unique transformations:

  • Cycloadditions : Reacts with dienophiles under Diels-Alder conditions at elevated temperatures .

  • Halogenation : Selective bromination at bridgehead positions using NBS (light-initiated) .

While direct data on (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid remains limited, its reactivity aligns with constrained carboxylic acids and fluorinated/aza analogs. Further studies should explore catalytic asymmetric derivatization and biological target engagement.

Scientific Research Applications

Chemistry

In organic chemistry, (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. It participates in various organic reactions including:

  • Oxidation : The carboxylic acid group can be oxidized to form carboxylate salts or esters.
  • Reduction : The compound can be reduced to alcohols or other derivatives.
  • Substitution Reactions : The carboxylic acid group can be replaced by other functional groups.

Biology

Research has indicated that this compound exhibits potential biological activity, particularly as a ligand for adenosine receptors , specifically the A3 subtype. Its interactions with these receptors have implications for:

  • Anti-inflammatory Effects : Agonists targeting A3 adenosine receptors have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines in various disease models.
  • Cancer Therapeutics : Compounds derived from this bicyclic structure are being investigated for their selectivity towards cancer cells that overexpress A3 receptors.
  • Diabetes Treatment Potential : Some derivatives have demonstrated the ability to promote β-cell replication in rodent models, suggesting therapeutic applications in diabetes management.

Medicine

The compound is being explored for its therapeutic properties , particularly in drug development aimed at treating conditions like cancer and inflammation. Studies highlight its potential as a precursor for developing new pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Several studies have delved into the applications and effectiveness of (1R,5R)-Bicyclo[3.1.0]hexane derivatives:

Study FocusFindings
Anti-inflammatory EffectsA3 receptor agonists reduce inflammation in models of inflammatory disease .
Cancer TherapeuticsSelective targeting of A3 receptors shows promise for cancer therapies .
Diabetes Treatment PotentialEnhancements in β-cell replication suggest new avenues for diabetes treatment .

Notable Research

A study published on March 31, 2022, evaluated a series of bicyclo[3.1.0]hexane-based nucleosides for their binding affinities to P1 receptors, highlighting modifications that enhance receptor selectivity . Another investigation focused on the synthesis of derivatives that act as non-peptide antagonists of orexin receptors, indicating potential applications in treating sleep disorders and cognitive dysfunctions .

Mechanism of Action

The mechanism of action of (1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic ring system may also contribute to the compound’s stability and reactivity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
(1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid 1516949-48-6 C₆H₈O₃ 128.1 Carboxylic acid at position 1; 3-oxa bridge
(1R,3R,5S)-Bicyclo[3.1.0]hexane-3-carboxylic acid 1777-45-3 C₇H₁₀O₂ 126.16 Carboxylic acid at position 3; no heteroatom
5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid 25090-43-1 C₉H₁₂O₄ 184.2 Methoxycarbonyl at position 5; carboxylic acid at position 1
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride 2550997-35-6 C₁₃H₁₆ClNO₂ 265.7 3-Aza bridge with benzyl group; hydrochloride salt
rac-(1R,5S)-3-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 1165450-63-4 C₁₃H₁₉NO₆ 285.3 tert-Butoxycarbonyl and methoxycarbonyl groups; racemic mixture

Key Observations :

  • Heteroatom Substitution: The 3-oxa bridge in the target compound increases polarity compared to non-heteroatom analogs like (1R,3R,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, which has a higher molecular weight (126.16 vs. 128.1) due to an additional methyl group .
  • Functional Groups : The methoxycarbonyl group in the 5-position derivative (CAS 25090-43-1) enhances lipophilicity (logP ~1.2 vs. ~0.5 for the target compound), impacting membrane permeability in drug design .
  • Pharmaceutical Relevance : The 3-azabicyclo derivative with a benzyl group (CAS 2550997-35-6) is marketed as a hydrochloride salt, suggesting utility as a bioactive intermediate or drug candidate .

Stereochemical and Conformational Differences

  • Stereochemistry : The (1R,5R) configuration in the target compound imposes distinct ring strain and spatial orientation compared to diastereomers like (1R,5S,6R*)-N-Allylbicyclo[3.1.0]hexane-6-carboxamide (). Such differences influence binding affinity in receptor-ligand interactions .
  • Ring Modifications : Derivatives like (1R,5R)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) incorporate a spirocyclopropane moiety, increasing ring strain and reactivity compared to the parent scaffold .

Biological Activity

(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for adenosine receptors. This compound is part of a broader class of bicyclo[3.1.0]hexane derivatives known for their structural diversity and bioactivity. This article reviews the biological activity of this compound, focusing on its receptor interactions, synthesis, and implications in therapeutic applications.

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • CAS Number : 12523696

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with adenosine receptors, particularly the A3 subtype. Research has shown that modifications to the bicyclic structure can significantly influence receptor affinity and selectivity.

Receptor Affinity

A study synthesized various bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities for the A3 adenosine receptor (A3AR). The most potent derivative displayed a Ki value of 0.38 μM, indicating moderate affinity and high selectivity for the A3 receptor over other subtypes .

CompoundKi (μM)Selectivity
Bicyclo[3.1.0]hexane-1-carboxylic acid0.38High
Other derivativesVariesVaries

The mechanism by which this compound exerts its biological effects is primarily through agonistic action on the A3AR, which plays a crucial role in mediating anti-inflammatory responses and apoptosis in cancer cells. The introduction of this bicyclic scaffold has been shown to enhance potency compared to traditional nucleoside structures.

Case Studies and Research Findings

Several studies have explored the biological implications of (1R,5R)-Bicyclo[3.1.0]hexane derivatives:

  • Anti-inflammatory Effects : Research indicates that A3AR agonists can reduce inflammation by inhibiting pro-inflammatory cytokines in various models of inflammatory disease .
  • Cancer Therapeutics : The selectivity of these compounds for A3AR makes them promising candidates for cancer therapies, particularly in targeting tumors with high A3 receptor expression .
  • Diabetes Treatment Potential : Some derivatives have shown potential in promoting β-cell replication in rodent models, suggesting possible applications in diabetes treatment through modulation of adenosine pathways .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that incorporate strategic modifications to enhance biological activity:

  • Starting Materials : D-ribose or other carbohydrate derivatives.
  • Key Reactions : (3 + 2) annulation reactions have been employed to construct the bicyclic framework effectively, leading to high-yield syntheses of various functionalized derivatives .

Q & A

Q. What experimental approaches validate enzyme inhibition by bicyclo[3.1.0]hexane-based compounds?

  • Methodological Answer : Conduct kinetic assays (e.g., fluorescence-based or calorimetry) to measure KiK_i and inhibition mode (competitive/non-competitive). For instance, bicyclo[3.1.0]hexane-1-carboxylates inhibit histidine-tRNA synthetase with KiK_i < 1 µM . Pair with crystallography (e.g., PDB deposition) to visualize binding poses.

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